molecular formula C17H14N2O4 B12386868 Dapk-IN-2

Dapk-IN-2

Cat. No.: B12386868
M. Wt: 310.30 g/mol
InChI Key: VQKPPWJEZADXST-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapk-IN-2, also known as WAY-380496, is a potent inhibitor of death-associated protein kinase (DAPK). This compound has shown potential anticancer activity and is known to regulate autophagy. It is primarily used in scientific research to study cerebral infarction and ischemic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dapk-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized using standard organic synthesis techniques involving the formation of amide bonds and aromatic substitutions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is usually produced in bulk quantities and purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dapk-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Dapk-IN-2 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of death-associated protein kinase and its effects on various biochemical pathways.

    Biology: Helps in understanding the role of DAPK in cellular processes such as autophagy and apoptosis.

    Medicine: Investigated for its potential anticancer properties and its role in regulating cell death in cancer cells.

    Industry: Used in the development of new therapeutic agents targeting DAPK-related pathways

Mechanism of Action

Dapk-IN-2 exerts its effects by inhibiting the activity of death-associated protein kinase. This inhibition disrupts the kinase’s role in regulating autophagy and apoptosis, leading to altered cellular processes. The compound binds to the active site of the kinase, preventing its interaction with substrates and other regulatory proteins. This inhibition can lead to reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dapk-IN-2 is unique due to its specific inhibition of DAPK and its potential anticancer activity. Unlike some other inhibitors, this compound has been shown to regulate autophagy, making it a valuable tool in studying diseases related to cell death and survival .

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

(4Z)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8-

InChI Key

VQKPPWJEZADXST-JYRVWZFOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.